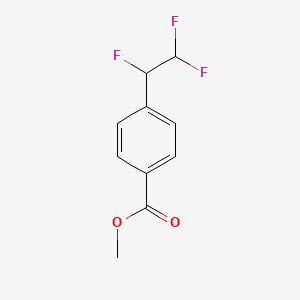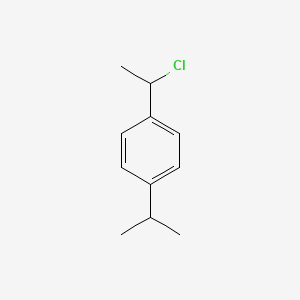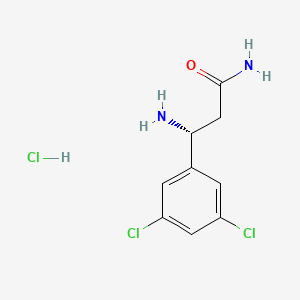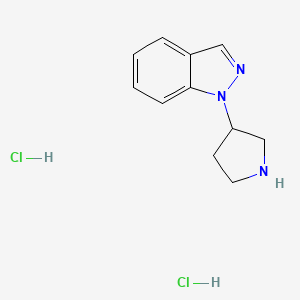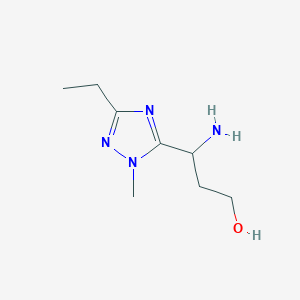![molecular formula C8H13ClF3N B13468216 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic organic compound known for its unique structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclic azabicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is commonly used in various fields of scientific research and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with trifluoromethyl-containing reagents. One common method includes the reaction of DABCO with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Catalytic Reactions: The compound can act as a catalyst in certain organic reactions, such as the Baylis-Hillman reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Catalytic Reactions: The compound can be used in catalytic amounts in the presence of substrates like aldehydes and unsaturated ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides.
Applications De Recherche Scientifique
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The trifluoromethyl group enhances its reactivity by stabilizing transition states and intermediates. Additionally, the bicyclic structure provides rigidity and stability, making it an effective catalyst and reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound without the trifluoromethyl group, commonly used as a base and catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with similar reactivity but different structural features.
Tropane: A bicyclic compound with a nitrogen atom, used in medicinal chemistry.
Uniqueness
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C8H13ClF3N |
|---|---|
Poids moléculaire |
215.64 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-7;/h6,12H,1-5H2;1H |
Clé InChI |
YLAWJRNVBKMWFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CN2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


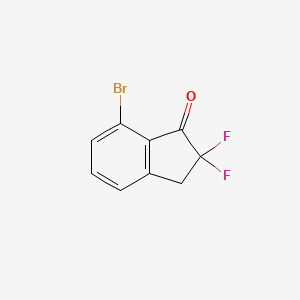
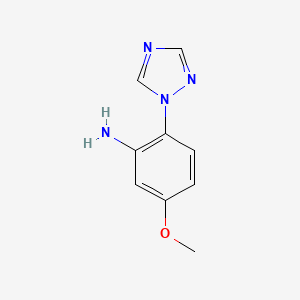
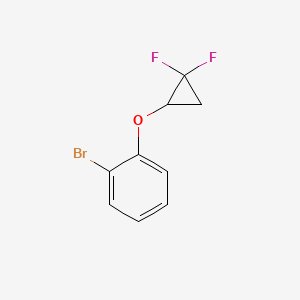
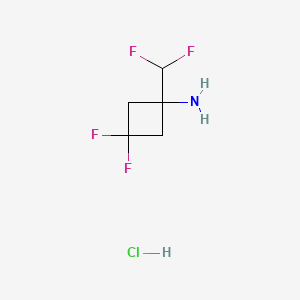
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)
![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B13468152.png)
